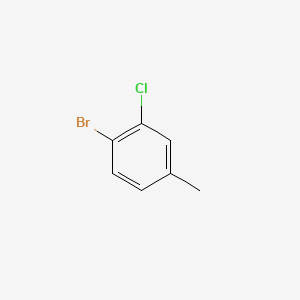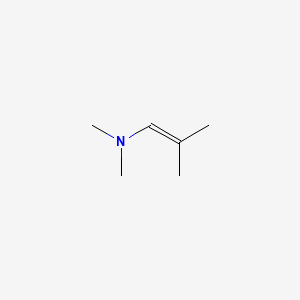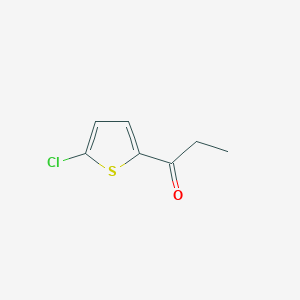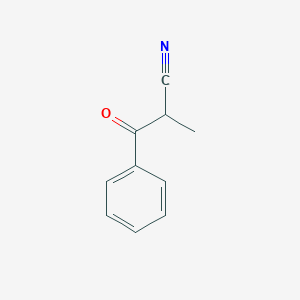
Benzene, 1,4-bis(methylthiomethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,4-bis(methylthiomethyl)- is an organic compound with the chemical formula C₁₀H₁₄S₂. It is also known as bis(4-methylthiomethyl)benzene. This compound is characterized by the presence of two methylthiomethyl groups attached to a benzene ring at the 1 and 4 positions. It is a colorless liquid with a strong odor and is commonly used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,4-bis(methylthiomethyl)- typically involves the reaction of benzene with formaldehyde and methanethiol in the presence of an acid catalyst. The reaction proceeds through the formation of a benzyl chloride intermediate, which then reacts with methanethiol to form the final product.
Industrial Production Methods: In an industrial setting, the production of Benzene, 1,4-bis(methylthiomethyl)- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors are often employed to ensure consistent product quality and yield.
Types of Reactions:
Oxidation: Benzene, 1,4-bis(methylthiomethyl)- can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form the corresponding thiols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Benzene, 1,4-bis(methylthiomethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of enzyme mechanisms and protein interactions. Its derivatives are often employed as probes in biochemical assays.
Medicine: Research into potential therapeutic applications of its derivatives is ongoing. Some derivatives have shown promise as antimicrobial and anticancer agents.
Industry: It is used as an intermediate in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which Benzene, 1,4-bis(methylthiomethyl)- exerts its effects depends on the specific application. In chemical reactions, the methylthiomethyl groups can act as electron-donating groups, influencing the reactivity of the benzene ring. In biological systems, the compound can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved vary depending on the specific derivative and application.
Comparison with Similar Compounds
Benzene, 1,4-bis(methylthio)-: This compound has a similar structure but lacks the methylene bridges between the benzene ring and the sulfur atoms.
1,4-Benzenedithiol, S,S’-dimethyl-: This compound has two thiol groups attached to the benzene ring, rather than methylthiomethyl groups.
Uniqueness: Benzene, 1,4-bis(methylthiomethyl)- is unique due to the presence of the methylthiomethyl groups, which provide distinct electronic and steric properties. These properties influence its reactivity and make it a valuable intermediate in organic synthesis and industrial applications.
Properties
IUPAC Name |
1,4-bis(methylsulfanylmethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S2/c1-11-7-9-3-5-10(6-4-9)8-12-2/h3-6H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSOGQQIXHXMGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC=C(C=C1)CSC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80294066 |
Source


|
| Record name | Benzene, 1,4-bis(methylthiomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80294066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75919-81-2 |
Source


|
| Record name | NSC93933 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93933 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,4-bis(methylthiomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80294066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azabicyclo[2.2.1]hept-5-ene](/img/structure/B1266832.png)
![6-Chloroimidazo[1,2-b]pyridazine](/img/structure/B1266833.png)











